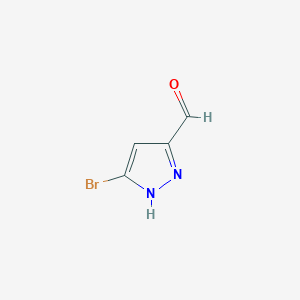

5-Bromo-1H-pyrazole-3-carbaldehyde

Übersicht

Beschreibung

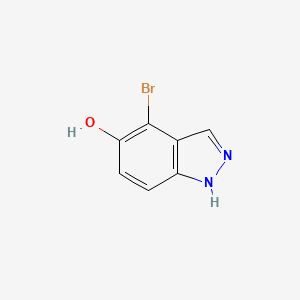

5-Bromo-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been a subject of interest in many studies due to their wide range of pharmacological activities . The synthesis methods of pyrazole derivatives are diverse and have been reported over the years .Molecular Structure Analysis

The molecular formula of this compound is C4H3BrN2O . It has a molecular weight of 96.09 g/mol . The InChI string representation of its structure is InChI=1S/C4H3BrN2O/c7-3-4-1-2-5-6-4/h1-3H, (H,5,6) .Chemical Reactions Analysis

Pyrazole derivatives, including this compound, have been known to undergo various chemical reactions. For instance, their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 96.09 g/mol, a computed XLogP3-AA of 0, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Green Synthesis Methods

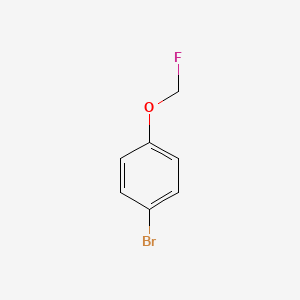

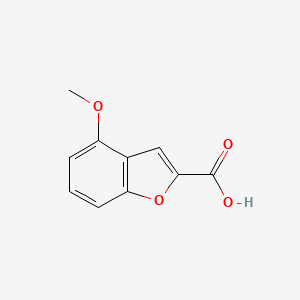

- A study demonstrated the use of heterocyclic ionic liquid (IL) for the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones, highlighting an environmentally friendly method in aqueous media. This approach, involving 5-(aryloxy)-1H-pyrazole-4-carbaldehydes, is notable for its reusability and efficiency in constructing a wide range of products (Li et al., 2015).

Photophysical Studies

- Research on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde explored its structure using X-ray diffraction and investigated its photophysical properties in various solvents. The study's findings on emission spectra and solvatochromic shifts provide insights into its potential applications in photophysical contexts (Singh et al., 2013).

Synthesis and Structural Analysis

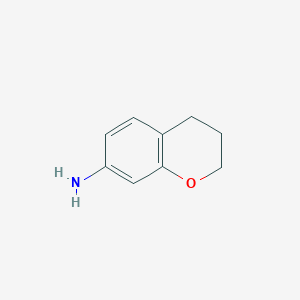

- Another study focused on the synthesis and crystal structures of N-Substituted Pyrazolines, using 1H-pyrazole-4-carbaldehyde derivatives. The research provided detailed insights into the molecular structures of these compounds, contributing to the understanding of their chemical properties (Loh et al., 2013).

Antimicrobial Applications

- A series of novel 2,4-disubstituted thiazole derivatives containing substituted pyrazole moiety were synthesized, including 3-Aryl-1H-pyrazole-4-carbaldehyde thiosemicarbazone derivatives. These compounds demonstrated significant antibacterial activity against various microorganisms, suggesting potential applications in antimicrobial treatments (Vijesh et al., 2010).

Microwave-Assisted Synthesis

- The synthesis of 5-alkylamino-1H-pyrazole-4-carbaldehydes using microwave assistance was explored, showcasing an efficient and high-yield method. This study highlights the versatility and applicability of microwave-assisted synthesis in the field of organic chemistry (Orrego-Hernández et al., 2015).

Cross-Coupling Reactions

- Research on Sonogashira-Type Reactions using 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes presented a straightforward approach to synthesize Pyrazolo[4,3-c]pyridines. This work contributes to the understanding of cross-coupling reactions in organic synthesis (Vilkauskaitė et al., 2011).

Synthesis of Novel Derivatives

- A study reported the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, using the Vilsmeier-Haack reagent. The structural confirmation through various analytical methods contributes to the development of new pyrazole derivatives (Hu et al., 2010).

Antimicrobial and Biological Screening

- Another study synthesized a novel library of fused pyran derivatives and screened them for antimicrobial, antituberculosis, and antimalarial activities. This research shows the potential of pyrazole-4-carbaldehyde derivatives in developing new therapeutics (Kalaria et al., 2014).

Wirkmechanismus

Target of Action

It is known that pyrazole derivatives, such as 5-bromo-1h-pyrazole-3-carbaldehyde, are often used as precursors in the synthesis of biologically active structures . These structures can interact with a variety of biological targets, depending on the specific functional groups attached to the pyrazole ring .

Mode of Action

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp-32p exchange reactions, as well as energy-dependent and independent calcium uptake . These actions can disrupt normal cellular processes, leading to various downstream effects.

Biochemical Pathways

Pyrazole derivatives are known to participate in multicomponent reactions (mcrs), which are one-step convergent strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions can lead to the formation of complex molecules with diverse functional groups .

Pharmacokinetics

The compound has a molecular weight of 174983, a density of 20±01 g/cm3, and a boiling point of 3543±220 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given its potential role in inhibiting oxidative phosphorylation and atp-32p exchange reactions, as well as energy-dependent and independent calcium uptake , it can be inferred that the compound may disrupt normal cellular processes and potentially lead to cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. For instance, the compound has a boiling point of 354.3±22.0 °C at 760 mmHg , suggesting that it is stable at normal physiological temperatures but may degrade at higher temperatures.

Zukünftige Richtungen

The future directions in the research of 5-Bromo-1H-pyrazole-3-carbaldehyde and similar compounds likely involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of pharmacological activities of pyrazole derivatives, they continue to attract the attention of many researchers in the field of medicinal chemistry .

Eigenschaften

IUPAC Name |

5-bromo-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUICLPHALGEKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698384 | |

| Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518357-37-4 | |

| Record name | 5-Bromo-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,11,12,17,18-Hexahydrotribenzo[a,e,i]cyclododecene](/img/structure/B3180950.png)

![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)